Amino-(2,3,4-trimethoxy-phenyl)-acetic acid
Overview
Description
Amino-(2,3,4-trimethoxy-phenyl)-acetic acid, commonly known as TMPA, is a small organic molecule that has been studied extensively in the scientific community. It is a derivative of the amino acid phenylalanine, and is considered to be an important building block in organic chemistry. TMPA has been used in a variety of scientific applications, including synthesis, drug development, and research into biochemical and physiological effects. In
Scientific Research Applications
Another study reported the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
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- Application: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used for the construction of biaryl motifs in drugs like Losartan .
- Method: The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results: More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
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- Application: Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method: The stability of these compounds in water is a concern, as they are only marginally stable. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH .
- Results: The rate of reaction is considerably accelerated at physiological pH, which is important when considering these boronic pinacol esters for pharmacological purposes .
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Protodeboronation of Pinacol Boronic Esters
- Application: The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
- Method: The process involves the reduction of alkyl boronic esters .
- Results: This process is still being investigated and could potentially lead to new methods in organic synthesis .
-
- Application: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used for the construction of biaryl motifs in drugs like Losartan .
- Method: The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results: More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
-
- Application: Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method: The stability of these compounds in water is a concern, as they are only marginally stable. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH .
- Results: The rate of reaction is considerably accelerated at physiological pH, which is important when considering these boronic pinacol esters for pharmacological purposes .
-
Protodeboronation of Pinacol Boronic Esters
- Application: The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
- Method: The process involves the reduction of alkyl boronic esters .
- Results: This process is still being investigated and could potentially lead to new methods in organic synthesis .
properties
IUPAC Name |
2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5,8H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESILKOTGOKBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(C(=O)O)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407698 | |
Record name | AMINO-(2,3,4-TRIMETHOXY-PHENYL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-(2,3,4-trimethoxy-phenyl)-acetic acid | |
CAS RN |
500696-02-6 | |
Record name | AMINO-(2,3,4-TRIMETHOXY-PHENYL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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